Home > Products > Screening Compounds P140900 > 6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol
6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol -

6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol

Catalog Number: EVT-5724846
CAS Number:
Molecular Formula: C21H22FN3O2
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine (PF02341066)

    Compound Description: PF02341066 is an orally available cMet kinase inhibitor. In a study comparing physiologically based pharmacokinetic (PBPK) modeling with traditional one-compartment models for predicting oral pharmacokinetics in humans, PF02341066 showed a 1.2-fold error in predicting area under the plasma concentration-time curve using PBPK modeling. []

    Relevance: While not sharing a direct structural resemblance to 6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol, both compounds fall under the broad category of heterocyclic compounds with potential pharmacological activity. PF02341066 serves as an example of another complex heterocyclic molecule that, like 6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol, might be subjected to pharmacokinetic modeling for predicting its behavior in biological systems. []

2-[4-(3-Quinolin-6-ylmethyl-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl]-ethanol (PF04217903)

    Compound Description: PF04217903 is another orally available cMet kinase inhibitor investigated in the same pharmacokinetic modeling study as PF02341066. PBPK modeling provided a more accurate prediction of its pharmacokinetic profile in humans compared with the traditional one-compartment model. []

    Relevance: Similar to PF02341066, PF04217903 belongs to the class of heterocyclic compounds with potential pharmacological activity. Its inclusion in the study emphasizes the utility of computational models in predicting the behavior of complex heterocyclic molecules like 6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol in humans. []

1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CYM-53093, BTRX-335140)

    Compound Description: CYM-53093 (also known as BTRX-335140) is a potent and selective kappa opioid receptor (KOR) antagonist. It exhibits favorable in vitro ADMET and in vivo pharmacokinetic profiles. Orally administered CYM-53093 demonstrated efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia in mice. []

    Relevance: Both CYM-53093 and 6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol contain a quinoline core as a central structural motif. The presence of fluorine substituents and a piperidine ring in both compounds further highlights their structural similarities. []

2-[2-[4-(Benzo[b]furan-3-yl)piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-one Hydrochloride (9)

    Compound Description: Compound 9 is a benzo[b]furan derivative synthesized and evaluated for 5-HT2 antagonist activity. It showed potent 5-HT2 antagonist activity in vitro. []

    Relevance: While not directly analogous in structure, compound 9 and 6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol share a common pharmacophore feature: a substituted piperidine ring linked to a larger aromatic system. The presence of this shared feature suggests a potential overlap in their biological activity profiles, although targeting different receptors. []

2-[2-[4-(Benzo[b]furan-2-yl)-piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Hydrochlorides (24a,b)

    Compound Description: Compounds 24a and 24b are benzo[b]furan derivatives synthesized and evaluated for 5-HT2 antagonist activity, demonstrating potent activity in vitro. []

    Relevance: Like compound 9, compounds 24a and 24b share the substituted piperidine ring linked to a larger aromatic system pharmacophore with 6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol. This shared feature suggests potential commonalities in their interactions with biological targets, even if the specific receptors differ. []

3-Chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (40)

    Compound Description: Compound 40 is a potent and selective 5-HT1A receptor agonist. It displayed greater affinity and selectivity for 5-HT1A receptors than dopaminergic D2 and adrenergic α1 receptors. In vivo, compound 40 demonstrated potent 5-HT1A agonist activity and significant antidepressant potential in the forced swimming test in rats. []

    Relevance: Compound 40 and 6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol share a key structural feature: a substituted piperidine ring connected to a pyridine ring via a methylene linker. This structural similarity suggests that compound 40 can offer insights into the structure-activity relationships of compounds containing this motif, potentially influencing the design and development of analogs of 6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol with enhanced 5-HT1A receptor activity. []

Properties

Product Name

6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol

IUPAC Name

6-fluoro-2-[[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl]-1H-quinolin-4-one

Molecular Formula

C21H22FN3O2

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H22FN3O2/c22-15-6-7-20-19(10-15)21(26)11-17(24-20)12-25-9-3-5-18(13-25)27-14-16-4-1-2-8-23-16/h1-2,4,6-8,10-11,18H,3,5,9,12-14H2,(H,24,26)

InChI Key

CPBWPWQNBOKBAF-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CC(=O)C3=C(N2)C=CC(=C3)F)OCC4=CC=CC=N4

Canonical SMILES

C1CC(CN(C1)CC2=CC(=O)C3=C(N2)C=CC(=C3)F)OCC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.